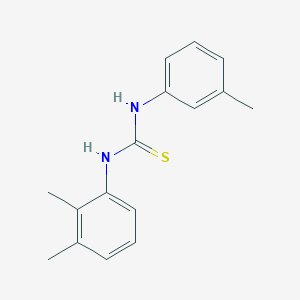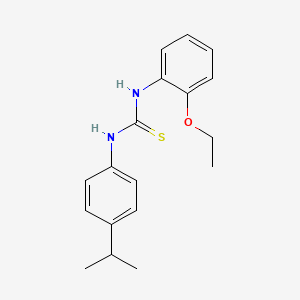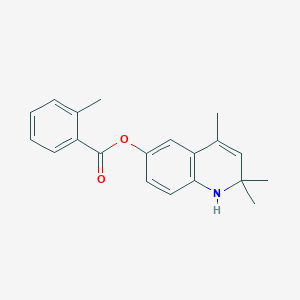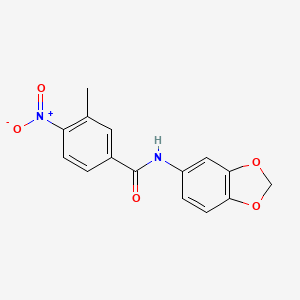
N-(2,3-dimethylphenyl)-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(3-methylphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It is also known as 'DMPU' and is widely used in scientific research. DMPU has a unique structure that makes it a valuable tool in various chemical reactions.
作用機序
The mechanism of action of DMPU is not fully understood, but it is believed to act as a hydrogen bond acceptor and a Lewis base. DMPU can form complexes with various metal ions, and its unique structure allows it to participate in various chemical reactions. DMPU has been shown to enhance the reactivity of various reagents and catalysts, and its use in chemical reactions has led to the development of new synthetic methods.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. DMPU has been used in various biological assays, such as the inhibition of acetylcholinesterase activity and the inhibition of tyrosinase activity. DMPU has also been used as a solvent for the extraction of natural products from plants and microorganisms.
実験室実験の利点と制限
DMPU has several advantages for use in lab experiments. It is a highly polar solvent, which makes it a good choice for reactions that require high solubility. DMPU has a low viscosity, which allows for easy mixing and stirring. DMPU is also a good choice for reactions that require high temperatures, as it has a high boiling point. However, DMPU has some limitations. It can be difficult to remove from the reaction mixture, which can lead to contamination. DMPU can also react with some reagents, which can lead to unwanted side reactions.
将来の方向性
For research on DMPU include the development of new synthetic methods, the optimization of existing methods, and the exploration of its biological activities. DMPU can be used as a valuable tool in drug discovery, as it can enhance the reactivity of various reagents and catalysts. DMPU can also be used in the synthesis of new materials, such as polymers and nanomaterials. Further research is needed to fully understand the mechanism of action of DMPU and its potential applications in various fields.
Conclusion:
In conclusion, DMPU is a valuable tool in synthetic chemistry, with a wide range of applications in various fields. Its unique structure and properties make it a valuable solvent, catalyst, and reagent. DMPU has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of DMPU and its potential applications in various fields.
合成法
The synthesis of DMPU is a multistep process that involves the reaction of 2,3-dimethylaniline and 3-methylphenyl isothiocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of DMPU is high, and the purity can be confirmed through various analytical techniques, such as NMR and HPLC.
科学的研究の応用
DMPU is widely used in scientific research as a solvent, catalyst, and reagent. It has been used in various chemical reactions, such as the synthesis of heterocyclic compounds, the preparation of organometallic complexes, and the modification of polymers. DMPU is also used as a solvent for various reactions, such as the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. DMPU is a valuable tool in synthetic chemistry, and its applications are constantly expanding.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-6-4-8-14(10-11)17-16(19)18-15-9-5-7-12(2)13(15)3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAUBXMFQSBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)

![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)

![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)